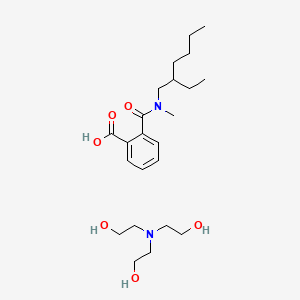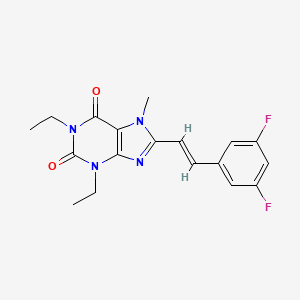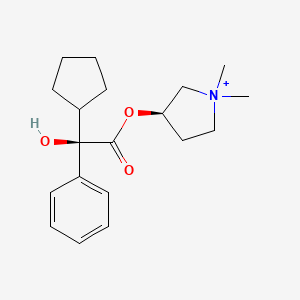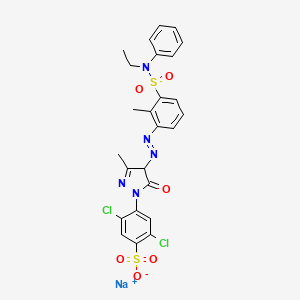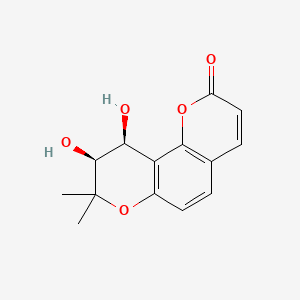
Khellactone, cis-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Khellactone, cis-(-)-, is a naturally occurring compound found in various plants, particularly in the roots of Peucedanum japonicumKhellactone, cis-(-)-, has garnered attention for its potential therapeutic properties, including anti-inflammatory, vasodilatory, and spasmolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Khellactone, cis-(-)-, typically involves the extraction from natural sources such as Peucedanum japonicum. The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production of Khellactone, cis-(-)-, is less common due to its natural abundance. advancements in synthetic chemistry may allow for the development of more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Khellactone, cis-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Khellactone, cis-(-)-, involves its interaction with specific molecular targets. It acts as a competitive inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids. By inhibiting this enzyme, Khellactone, cis-(-)-, can reduce the production of pro-inflammatory cytokines such as nitric oxide, inducible nitric oxide synthase, interleukin-1β, and interleukin-4 . This inhibition is largely dependent on the binding of the compound to the active site of the enzyme, particularly the Trp336–Gln384 loop .
Comparison with Similar Compounds
Khellactone, cis-(-)-, can be compared to other similar compounds within the coumarin family. Some of these similar compounds include:
Trans-Khellactone: Another isomer of Khellactone with different spatial arrangement of atoms.
Visnagin: A coumarin derivative with similar biological activities.
Angelicin: Known for its phototoxic properties and used in phototherapy.
Khellactone, cis-(-)-, stands out due to its specific inhibitory activity on soluble epoxide hydrolase and its potential therapeutic applications in anti-inflammatory treatments .
Properties
CAS No. |
54712-23-1 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
InChI Key |
HKXQUNNSKMWIKJ-AAEUAGOBSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


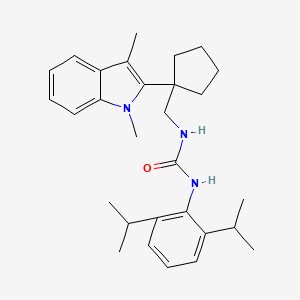



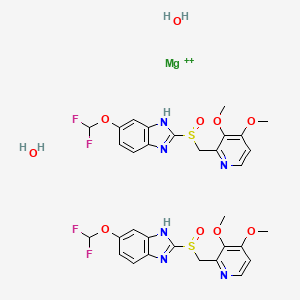
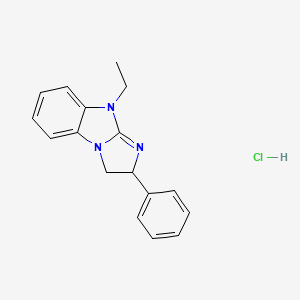

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
